molecular formula C29H26N4O3 B11578438 (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B11578438
M. Wt: 478.5 g/mol
InChI Key: LHRXWQXVMZGXCN-LVZFUZTISA-N
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Description

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the tert-butylphenoxy group: This step often involves a nucleophilic substitution reaction where a tert-butylphenol derivative reacts with the pyrido[1,2-a]pyrimidine intermediate.

    Formation of the cyano group: This can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

    Final coupling step: The final step involves coupling the cyano-substituted intermediate with 4-methylphenylamine under conditions that promote the formation of the prop-2-enamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and cyano groups may contribute to interesting electronic and optical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C29H26N4O3/c1-19-8-12-22(13-9-19)31-26(34)20(18-30)17-24-27(32-25-7-5-6-16-33(25)28(24)35)36-23-14-10-21(11-15-23)29(2,3)4/h5-17H,1-4H3,(H,31,34)/b20-17+

InChI Key

LHRXWQXVMZGXCN-LVZFUZTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)C#N

Origin of Product

United States

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